molecular formula C17H26N2O B11369728 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide

Cat. No.: B11369728
M. Wt: 274.4 g/mol
InChI Key: WIDYAMOCGGLAKU-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethanol with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the cyclohexyl ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Explored for its analgesic properties and potential use as a pain management drug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide stands out due to its specific substitution pattern on the benzamide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-methylbenzamide

InChI

InChI=1S/C17H26N2O/c1-14-9-5-6-10-15(14)16(20)18-13-17(19(2)3)11-7-4-8-12-17/h5-6,9-10H,4,7-8,11-13H2,1-3H3,(H,18,20)

InChI Key

WIDYAMOCGGLAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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